

# objective response rate ORR disease control rate DCR KRAS G12C inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

**Compound Focus: KRAS G12C inhibitor 43**

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## Efficacy Comparison of KRAS G12C Inhibitors

The table below summarizes the Objective Response Rate (ORR) and Disease Control Rate (DCR) for several inhibitors based on clinical trial data [1] [2].

Inhibitor	Tumor Type	Patient Population	ORR (%)	DCR (%)	Notes
<b>HRS-7058</b> [1]	NSCLC	G12Ci-naïve	43.5	94.2	Phase 1 trial
	NSCLC	G12Ci-pre-treated	20.6	91.2	Phase 1 trial
	Colorectal Cancer (CRC)	-	34.1	78.0	Phase 1 trial
	Pancreatic Cancer (PDAC)	-	75.0	100.0	Phase 1 trial (n=4)
<b>Sotorasib</b> [2]	Advanced Solid Tumors	Heavily pre-treated (pooled)	28.6 (Pooled)	85.5 (Pooled)	Meta-analysis of 10 studies

Inhibitor	Tumor Type	Patient Population	ORR (%)	DCR (%)	Notes
	NSCLC	Heavily pre-treated (pooled)	40.0 (Pooled)	-	Meta-analysis
	CRC	Heavily pre-treated (pooled)	16.3 (Pooled)	-	Meta-analysis
<b>Adagrasib</b> [2]	Advanced Solid Tumors	Heavily pre-treated (pooled)	28.6 (Pooled)	85.5 (Pooled)	Meta-analysis of 10 studies
<b>Divarasisib</b> [2]	Advanced Solid Tumors	Heavily pre-treated (pooled)	28.6 (Pooled)	85.5 (Pooled)	Meta-analysis of 10 studies

A 2024 meta-analysis of 10 clinical trials provided pooled efficacy data for KRAS G12C inhibitors (including sotorasib, adagrasib, and divarasisib) in 925 heavily pre-treated patients. The analysis also found that the median time to response was **1.39 months**, and the median Duration of Response (DoR) was **10.54 months** [2].

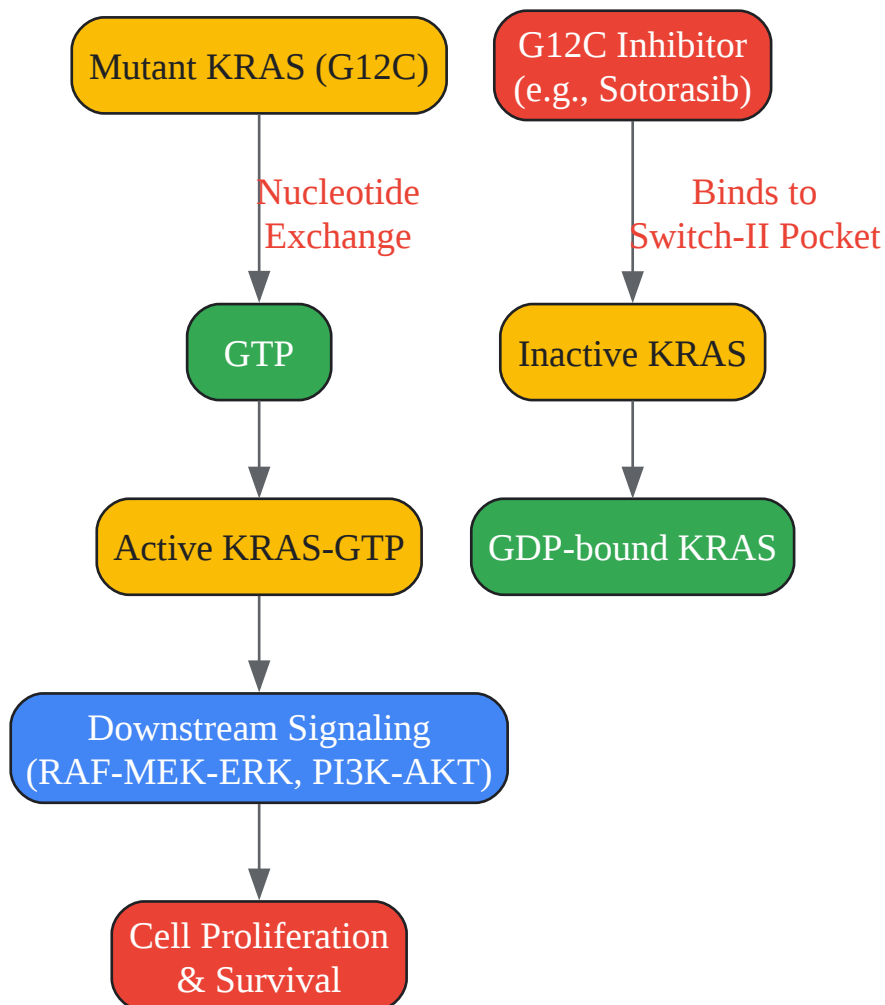
## Safety and Toxicity Profile

The safety profiles of these inhibitors are a critical differentiator. The same meta-analysis calculated the pooled incidence of any grade Treatment-Related Adverse Events (trAEs) to be **79.3%**, and **24.4%** for grade 3 or higher trAEs [2].

- **Sotorasib vs. Adagrasib:** A significant finding was that **sotorasib had a statistically significant lower incidence of any grade trAEs and grade  $\geq 3$  trAEs compared to adagrasib** [2].
- **Emerging Toxicity Data:** For newer inhibitors like HRS-7058, early-phase data suggest a manageable safety profile, with grade  $\geq 3$  TRAEs reported in **14.1%** of patients [1].

## Understanding KRAS G12C Inhibitor Action and Resistance

The following diagram illustrates the basic signaling pathway driven by mutant KRAS and the mechanism of G12C inhibitors.



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A major challenge with KRAS G12C inhibitor monotherapy is the development of resistance, which can be primary (present before treatment) or acquired (developing during treatment) [3].

- **Primary Resistance:** Often involves **bypass signaling** through other Receptor Tyrosine Kinases (RTKs) or **genomic co-alterations** in genes like KEAP1, SMARCA4, or CDKN2A [3].
- **Acquired Resistance:** Arises from new genomic alterations, including secondary KRAS mutations (e.g., G12D/R, Y96C), amplifications of KRAS itself, or activating mutations in other genes like BRAF, MET, RET, and ALK fusions [3].

## Experimental Protocols for Key Data

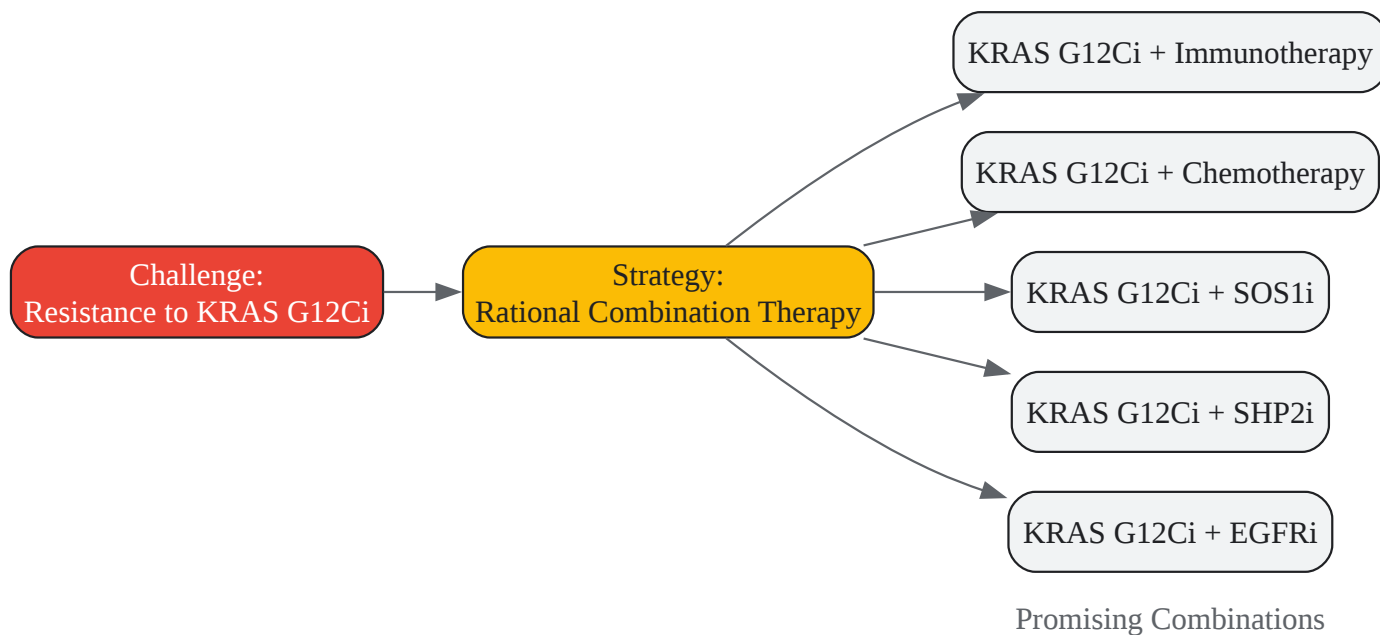
The efficacy and safety data cited typically come from early-phase clinical trials following standardized designs.

- **Typical Phase I Trial Design:**

- **Patient Population:** Adults with advanced, metastatic solid tumors harboring a KRAS G12C mutation, confirmed by a validated test (e.g., PCR or NGS). Patients are often heavily pre-treated [1] [2].
- **Intervention:** Oral administration of the investigational KRAS G12C inhibitor (e.g., HRS-7058, sotorasib) in escalating dose cohorts to determine safety and a recommended Phase 2 dose (RP2D) [1].
- **Efficacy Assessment:**
  - **Primary Endpoint:** Objective Response Rate (ORR), defined as the proportion of patients with a confirmed complete or partial response according to **RECIST 1.1 criteria**.
  - Tumor assessments are performed via CT or MRI scans at baseline and at regular intervals (e.g., every 6-8 weeks) [1] [2].
- **Safety Assessment:**
  - Treatment-Related Adverse Events (trAEs) are monitored continuously and graded for severity according to the **CTCAE (Common Terminology Criteria for Adverse Events) v5.0** [2].

## Future Directions and Combination Strategies

To overcome resistance, the field is rapidly moving toward combination therapies. The diagram below outlines the logic behind these strategies.



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- **Targeted Combinations:** Combining KRAS G12C inhibitors with agents that target upstream or parallel signaling nodes can block escape routes. For example, combining a KRAS G12C inhibitor with an **EGFR inhibitor has shown promising efficacy in KRAS G12C-mutated colorectal cancer** [3].
- **Chemotherapy & Immunotherapy:** Preclinical data shows KRAS G12C inhibition can **enhance the efficacy of conventional chemotherapy** like gemcitabine, even in chemoresistant models [4]. Combinations with immune checkpoint inhibitors (e.g., anti-PD-1) are also under active investigation [1] [3].

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To cite this document: Smolecule. [objective response rate ORR disease control rate DCR KRAS G12C inhibitors]. Smolecule, [2026]. [Online PDF]. Available at:

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